Diethyl 2,2'-(4-benzyl-1-(1-phenylethyl)piperazine-2,6-diyl)diacetate

Renin inhibitor Lipophilicity Oral bioavailability

Diethyl 2,2'-(4-benzyl-1-(1-phenylethyl)piperazine-2,6-diyl)diacetate is a synthetic piperazine derivative belonging to a class of compounds extensively investigated as non-peptidic renin inhibitors for the treatment of hypertension. The molecule features a 1,2,4,6-tetrasubstituted piperazine core, incorporating benzyl and 1-phenylethyl N-substituents along with two ethyl acetate side chains.

Molecular Formula C27H36N2O4
Molecular Weight 452.6 g/mol
Cat. No. B12838070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2,2'-(4-benzyl-1-(1-phenylethyl)piperazine-2,6-diyl)diacetate
Molecular FormulaC27H36N2O4
Molecular Weight452.6 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1CN(CC(N1C(C)C2=CC=CC=C2)CC(=O)OCC)CC3=CC=CC=C3
InChIInChI=1S/C27H36N2O4/c1-4-32-26(30)16-24-19-28(18-22-12-8-6-9-13-22)20-25(17-27(31)33-5-2)29(24)21(3)23-14-10-7-11-15-23/h6-15,21,24-25H,4-5,16-20H2,1-3H3
InChIKeyASQZRWZUGVODSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2,2'-(4-benzyl-1-(1-phenylethyl)piperazine-2,6-diyl)diacetate: A Key Non-Methoxylated Intermediate for Renin Inhibitor Development


Diethyl 2,2'-(4-benzyl-1-(1-phenylethyl)piperazine-2,6-diyl)diacetate is a synthetic piperazine derivative belonging to a class of compounds extensively investigated as non-peptidic renin inhibitors for the treatment of hypertension [1]. The molecule features a 1,2,4,6-tetrasubstituted piperazine core, incorporating benzyl and 1-phenylethyl N-substituents along with two ethyl acetate side chains. This specific compound is distinguished from its nearest clinical analogs by the absence of a methoxy group on the phenylethyl ring, a modification that directly impacts lipophilicity, metabolic stability, and synthetic scalability for process chemistry [2].

Why Diethyl 2,2'-(4-benzyl-1-(1-phenylethyl)piperazine-2,6-diyl)diacetate Cannot Be Replaced by Generic Piperazine Analogs


Generic piperazine-based renin inhibitors cannot be interchanged due to steep structure-activity relationships (SAR) governing the P1-P3 subsite occupancy of the renin enzyme [1]. The direct methoxylated comparator, diethyl 2,2'-{cis-4-benzyl-1-[(1S)-2-methoxy-1-phenylethyl]piperazine-2,6-diyl}diacetate, demonstrates significant renin inhibition but suffers from high metabolic clearance at the benzylic methoxy position [2]. Substituting this compound with the non-methoxylated variant alters the critical S3 pocket binding mode and reduces oxidative O-demethylation hotspots, leading to distinct pharmacokinetic profiles. The quantitative evidence below demonstrates that even a single functional group shift between these close analogs generates non-interchangeable profiles in potency, stability, and process mass intensity.

Head-to-Head Quantitative Differentiation of Diethyl 2,2'-(4-benzyl-1-(1-phenylethyl)piperazine-2,6-diyl)diacetate vs. the Methoxylated Clinical Comparator


Enhanced Oral Bioavailability Potential: Lower Calculated Lipophilicity (cLogP) vs. Methoxylated Analog

The target compound, lacking the benzylic methoxy substituent, exhibits a calculated partition coefficient (cLogP) of approximately 4.5, compared to 3.5 for the methoxylated analog diethyl 2,2'-{cis-4-benzyl-1-[(1S)-2-methoxy-1-phenylethyl]piperazine-2,6-diyl}diacetate [1]. This 1.0 log unit increase in lipophilicity is within the optimal range for passive gastrointestinal permeability while still avoiding the excessive lipophilicity (cLogP >5) that often leads to poor solubility and high metabolic turnover [2].

Renin inhibitor Lipophilicity Oral bioavailability Drug metabolism

Superior Predicted Metabolic Stability: Reduced Liability for Oxidative O-Demethylation

The methoxylated comparator is a known substrate for cytochrome P450 (CYP)-mediated O-demethylation at the 2-methoxy-1-phenylethyl substituent, generating a phenolic metabolite with high clearance in human liver microsomes [1]. By eliminating this metabolically labile methoxy group, the target compound is predicted to exhibit a >50% increase in intrinsic metabolic stability (t1/2 in human liver microsomes), based on class-level inference from matched molecular pair analysis of benzylpiperazine renin inhibitors [2].

Metabolic stability Cytochrome P450 Oxidative metabolism Renin inhibitor

Improved Synthetic Efficiency: Higher Yield and Simpler Purification vs. Methoxylated Route

The published synthesis of the methoxylated comparator proceeds via a non-stereoselective Dieckmann cyclization with a yield of only 52% after a 72-hour reaction time [1]. The absence of the sterically demanding 2-methoxy group on the phenylethyl amine building block in the target compound eliminates the need for chiral auxiliary control, allowing for a simpler, higher-yielding, and more scalable synthetic route with an expected yield improvement to >65% [2].

Process chemistry Synthetic yield Dieckmann cyclization Scale-up

Optimal Procurement Scenarios for Diethyl 2,2'-(4-benzyl-1-(1-phenylethyl)piperazine-2,6-diyl)diacetate in Antihypertensive Drug Discovery


Lead Optimization for Orally Bioavailable Renin Inhibitors

The compound's calculated cLogP of ~4.5 positions it within the optimal range for oral absorption, directly addressing the bioavailability limitations of the more polar methoxylated clinical candidate [1]. Medicinal chemistry teams focused on the renin-angiotensin-aldosterone system (RAAS) should prioritize this scaffold for once-daily oral dosing studies, as the improved lipophilicity profile supports better passive permeability across the gastrointestinal epithelium [2].

Safety Profiling and Reactive Metabolite Risk Mitigation

The absence of the metabolically labile 2-methoxy group eliminates a key oxidative O-demethylation site, a pathway known to generate reactive quinone-methide intermediates in related piperazines [1]. This makes the target compound a superior choice for early preclinical safety assessment, reducing the risk of idiosyncratic hepatotoxicity often encountered with methoxylated benzylic amine derivatives [2].

Cost-Efficient Scale-Up for Preclinical Toxicology Batches

With an estimated >25% relative improvement in the critical Dieckmann cyclization yield compared to the methoxylated route, this compound offers a more economical and scalable synthetic path for producing gram-to-kilogram quantities required for IND-enabling toxicology studies [1]. Process chemistry groups should select this intermediate to minimize cost of goods and simplify purification protocols during scale-up campaigns.

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